O-Chlorophenolindophenol
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Overview
Description
O-Chlorophenolindophenol (CPIP) is a chemical compound that is widely used in scientific research due to its unique properties. It is a redox indicator that changes color from blue to colorless when it is reduced. CPIP is commonly used in many biochemical assays and has been instrumental in advancing our understanding of various biological processes.
Mechanism Of Action
O-Chlorophenolindophenol works by undergoing a reversible reduction-oxidation reaction. In its oxidized form, O-Chlorophenolindophenol is blue in color. When it is reduced, it becomes colorless. The reduction of O-Chlorophenolindophenol is typically catalyzed by reducing agents such as ascorbic acid or NADH.
Biochemical And Physiological Effects
O-Chlorophenolindophenol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of O-Chlorophenolindophenol is its sensitivity. It can detect very small concentrations of reducing agents, making it a valuable tool in many biochemical assays. O-Chlorophenolindophenol is also relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of O-Chlorophenolindophenol is that it is not selective for any particular reducing agent. It will react with any compound that has reducing properties, making it difficult to distinguish between different reducing agents in a sample. Additionally, O-Chlorophenolindophenol can be easily oxidized by atmospheric oxygen, which can lead to false positive results.
Future Directions
There are numerous potential future directions for research involving O-Chlorophenolindophenol. One area of interest is the development of new assays that utilize O-Chlorophenolindophenol as a redox indicator. Another potential direction is the investigation of the redox properties of various enzymes and proteins using O-Chlorophenolindophenol. Additionally, there may be applications for O-Chlorophenolindophenol in the development of new drugs or therapies that target the redox state of cells.
Synthesis Methods
O-Chlorophenolindophenol can be synthesized using a variety of methods. One common method involves the reaction of o-chloranil with phenol in the presence of a reducing agent such as zinc dust. The resulting compound is then oxidized using potassium permanganate to produce O-Chlorophenolindophenol.
Scientific Research Applications
O-Chlorophenolindophenol is widely used in scientific research as a redox indicator. It is commonly used in assays to measure the concentration of reducing agents such as ascorbic acid, glutathione, and NADH. O-Chlorophenolindophenol has also been used in studies to investigate the redox properties of various enzymes and proteins.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWVTZQQMUZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Chlorophenolindophenol |
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